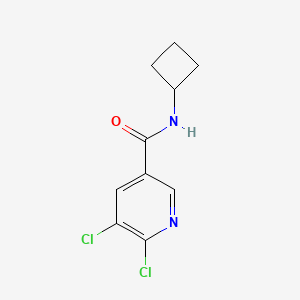

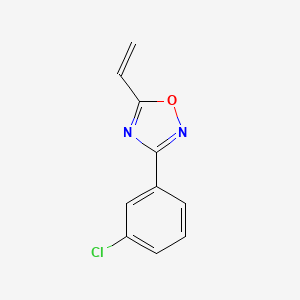

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Overview

Description

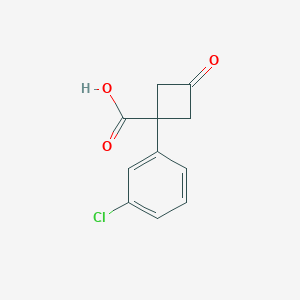

The compound “3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom . The 3-Chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The 5-ethenyl group indicates the presence of a vinyl group (ethenyl), which is a derivative of ethene (commonly known as ethylene).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 3-Chlorophenyl group, and the 5-ethenyl group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions. The chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom could influence its polarity and solubility.Scientific Research Applications

-

Scientific Field: Neuroscience and Pharmacology

- Application Summary : 2-Phenylethylamine (PEA), a naturally occurring compound in the human body, acts as a neuromodulator, influencing mood, cognition, and behavior . It also serves as a precursor to various neurotransmitters and plays a vital role in the synthesis of catecholamines .

- Methods of Application : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .

- Results or Outcomes : PEA’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

-

Scientific Field: Nonlinear Optics

- Application Summary : The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule has potential applications in nonlinear optics .

- Methods of Application : The applications of the CPP molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- Results or Outcomes : The static and dynamic polarizability of the CPP molecule are found to be many-fold higher than that of urea .

-

Scientific Field: Computational Electronics

- Application Summary : A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has been studied for its significant electrooptic properties .

- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- Results or Outcomes : The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

-

Scientific Field: Medicinal Chemistry

- Application Summary : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .

- Methods of Application : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

- Results or Outcomes : The nitro group represents a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .

-

Scientific Field: Optoelectronic Device Fabrication

- Application Summary : The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule has potential applications in optoelectronic device fabrications .

- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- Results or Outcomes : The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

-

Scientific Field: Antimicrobial Therapy and Cancer Treatment

- Application Summary : The nitro group represents a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .

- Methods of Application : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .

- Results or Outcomes : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPSQMAAMIQCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244456 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |

CAS RN |

1311318-06-5 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)